molecular formula C19H19N3O5S B4353818 Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4353818
M. Wt: 401.4 g/mol
InChI Key: JRTUWRMGMKLRAR-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the mercapto, methoxyethyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and methoxy-substituted benzene derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives with potentially different properties and applications.

Scientific Research Applications

Methyl 2-mercapto-1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate: Similar in structure but with a benzoimidazole core instead of a pyrido[2,3-d]pyrimidine core.

    2-Methoxyethyl 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Contains similar functional groups but with a benzofuran core.

Uniqueness

Methyl 2-mercapto-1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups and the pyrido[2,3-d]pyrimidine core. This structure provides distinct chemical and biological properties that can be leveraged for specific applications, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-25-9-8-22-16-15(17(23)21-19(22)28)13(18(24)27-3)10-14(20-16)11-4-6-12(26-2)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTUWRMGMKLRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 1-(2-methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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